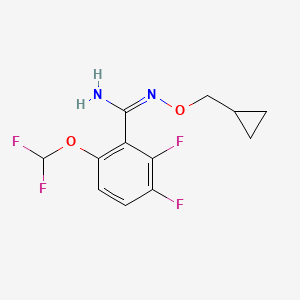

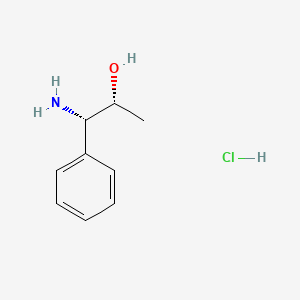

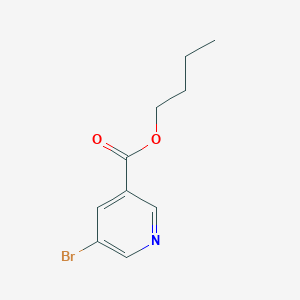

(3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine, also known as DFPNF, is a synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. DFPNF is a derivative of the well-known drug phenylpropanolamine (PPA), and it has been found to possess unique properties that make it promising for use in drug development.

Wissenschaftliche Forschungsanwendungen

Nanostructure Formation and Potential Nanotechnological Applications : A study by Reches & Gazit (2006) discussed the self-assembly of homo-aromatic dipeptides, including those modified with nitro substitutions, into well-ordered nanostructures. This self-assembly is crucial for the fabrication of novel nanomaterials.

Preparation for Reaction with Amines and Spectroscopic Analysis : Wilshire (1967) investigated 2-Fluoro-5-nitrobenzonitrile, a compound structurally related to (3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine. The study focused on its preparation and reactions with various amines, providing insights into its spectroscopic properties (Wilshire, 1967).

Fluorophenothiazines Synthesis and Conversion into Sulfones : The synthesis of fluorinated phenothiazines, including those with nitro groups, was reported by Sharma et al. (1999). This process involves Smiles rearrangement and is significant in medicinal chemistry.

Electrochemical and Spectroscopic Studies of Aromatic Secondary Amines : Research by Rapta et al. (2009) explored the electrochemical behavior and oxidation products of aromatic secondary amines, closely related to the compound .

Desulfurization of Isothiazol-Imines and Formation of Enamidines : The study by Argilagos et al. (1998) examined the desulfurization of nitro-diphenyl-isothiazol-imines, leading to the formation of enamidines, showing the compound's potential in organic synthesis.

Two-Photon Absorbing Fluorene Derivatives for Fluorescence Microscopy : Belfield et al. (2000) synthesized fluorene derivatives with nitro and diphenylamino substituents, useful in two-photon fluorescence microscopy, which is significant in biological imaging (Belfield, Schafer, Mourad, Reinhardt, 2000).

Enantioselective Synthesis of β-Fluoro Amines : The preparation of β-fluoro amines, relevant in neuroscience drug development, was explored by Vara & Johnston (2016).

Solid-Phase Synthesis of Substituted Benzimidazoles : Tumelty, Schwarz, and Needels (1998) developed a solid-phase synthesis method for creating benzimidazoles substituted with aminomethyl or thiomethyl groups, which has implications in pharmaceutical chemistry (Tumelty, Schwarz, Needels, 1998).

Synthesis and Gas Permeability of Nitrated Poly(diphenylacetylene)s : Sakaguchi, Shinoda, and Hashimoto (2014) investigated the nitration of poly(diphenylacetylene)s and their application in gas permeability, relevant in material science (Sakaguchi, Shinoda, Hashimoto, 2014).

Antioxidant and Anticancer Activity of Urea and Thiourea Derivatives : Chandrasekhar et al. (2020) synthesized new compounds related to this compound, assessing their antioxidant and anticancer activities (Chandrasekhar et al., 2020).

Wirkmechanismus

Target of Action

The primary target of (3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine, also known as DiPOA, is the mu opioid receptor . These receptors are present throughout the central and peripheral nervous systems . They play a crucial role in pain perception and analgesia, and their activation can lead to potent antihyperalgesic effects .

Mode of Action

DiPOA interacts with its target, the mu opioid receptor, by binding to it . This binding inhibits the activity of adenylate cyclase, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in transmitting signals within cells . The inhibition of adenylate cyclase can result in analgesic effects .

Biochemical Pathways

The activation of mu opioid receptors by DiPOA affects the adenylate cyclase pathway . This pathway is involved in the transmission of signals within cells. By inhibiting adenylate cyclase, DiPOA reduces the production of cAMP, thereby modulating the signaling within the cells .

Pharmacokinetics

DiPOA exhibits unique pharmacokinetic properties. This means that while it can be administered systemically and achieve high plasma levels, its penetration into the central nervous system is limited . This property allows DiPOA to exert its effects primarily on peripheral mu opioid receptors .

Result of Action

The activation of peripheral mu opioid receptors by DiPOA results in potent antihyperalgesic effects . In animal models, DiPOA has been shown to reverse inflammatory mechanical hyperalgesia induced by Freund’s complete adjuvant . It has also proven effective against postsurgical pain .

Action Environment

The action of DiPOA is influenced by the presence of inflammation. Peripheral inflammation leads to an increase in the number of mu receptors present on the peripheral terminals of primary sensory neurons . This increase enhances the antihyperalgesic effects of DiPOA . Therefore, the efficacy of DiPOA can be influenced by the presence of inflammation in the environment where it is administered .

Eigenschaften

IUPAC Name |

N-(3,3-diphenylpropyl)-2-fluoro-5-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c22-20-12-11-18(24(25)26)15-21(20)23-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19,23H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOIGOLHHOQODW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC2=C(C=CC(=C2)[N+](=O)[O-])F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

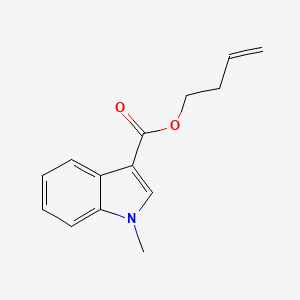

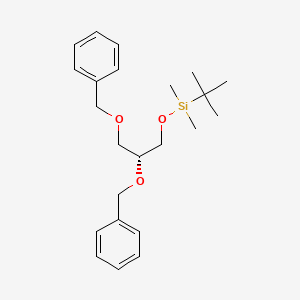

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

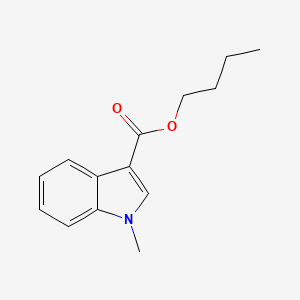

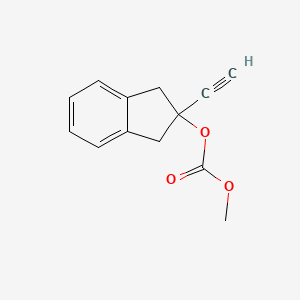

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)

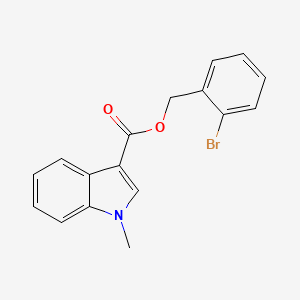

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)

![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)